2-({2-benzyl-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)-N-(4-ethylphenyl)acetamide
Description
Properties
IUPAC Name |
2-[(2-benzyl-3-oxo-2H-imidazo[1,2-c]quinazolin-5-yl)sulfanyl]-N-(4-ethylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24N4O2S/c1-2-18-12-14-20(15-13-18)28-24(32)17-34-27-30-22-11-7-6-10-21(22)25-29-23(26(33)31(25)27)16-19-8-4-3-5-9-19/h3-15,23H,2,16-17H2,1H3,(H,28,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEJWEOLHYIMWGY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)CSC2=NC3=CC=CC=C3C4=NC(C(=O)N42)CC5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound’s uniqueness lies in its imidazoquinazolinone core, which differentiates it from structurally related acetamide derivatives. Below is a comparative analysis with key analogs:
Key Findings:
This could enhance binding to planar enzyme pockets or aromatic receptor domains . Triazole- and oxadiazole-containing analogs (e.g., VUAA-1, 8t) show marked bioactivity (e.g., antimicrobial, enzyme inhibition), suggesting the target compound’s sulfanylacetamide group could similarly engage in hydrogen bonding or hydrophobic interactions .
Substituent Effects :
- The N-(4-ethylphenyl) group in the target compound and VUAA-1 is associated with improved lipophilicity compared to polar groups like sulfamoylphenyl (13a) . This may enhance membrane permeability.
- Electron-withdrawing substituents (e.g., chloro in 8t) correlate with increased enzyme inhibition, whereas electron-donating groups (e.g., methoxy in 13b) may reduce potency .
Synthetic Methodology: The target compound’s synthesis likely involves coupling a preformed imidazoquinazolinone-thiol with N-(4-ethylphenyl)chloroacetamide, analogous to the mercaptoacetic acid-mediated coupling in . By contrast, triazole/oxadiazole analogs (e.g., 13a, 8t) are synthesized via diazonium salt coupling () or cyclocondensation reactions () .
Preparation Methods
Synthesis of the Imidazo[1,2-c]Quinazoline Core
The imidazo[1,2-c]quinazoline scaffold is constructed via cyclization reactions. A validated approach involves condensing 2-nitrobenzaldehyde with benzene-1,2-diamine in ethanol under reflux conditions, catalyzed by glacial acetic acid. This yields 2-(2-nitrophenyl)-1H-benzo[d]imidazole as a key intermediate (Scheme 1). Subsequent reduction of the nitro group to an amine, followed by cyclization with formamidine acetate, forms the quinazoline ring.
Table 1: Reaction Conditions for Core Synthesis
Introduction of the Benzyl Group
The 2-position of the imidazo[1,2-c]quinazoline core undergoes benzylation using benzyl bromide in the presence of a base. Optimal results are achieved with potassium carbonate in dimethylformamide (DMF) at 80°C for 12 hours. This step proceeds via nucleophilic substitution, with the benzyl group enhancing the compound’s lipophilicity and binding affinity.
Key Data:
- Solvent: DMF
- Base: K₂CO₃ (2.5 equiv)
- Temperature: 80°C
- Yield: 82%
Sulfanyl Bridge Formation
The sulfanyl moiety at the 5-position is introduced via a thiol-disulfide exchange reaction. The quinazoline intermediate is treated with thiourea in hydrochloric acid, generating a thiolated derivative. This intermediate reacts with 2-chloro-N-(4-ethylphenyl)acetamide in the presence of triethylamine to form the sulfanyl bridge.
Table 2: Sulfanylation Optimization
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Thiourea Equiv | 3.0 | Maximizes S-alkylation |
| Reaction Time | 6 hours | Prevents over-oxidation |
| Solvent | Dichloromethane | Enhances solubility |
Acylation with N-(4-Ethylphenyl)Acetamide
The final step involves coupling the sulfanylated intermediate with N-(4-ethylphenyl)acetamide using a carbodiimide coupling agent. Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in dichloromethane yield the target compound with >95% purity after recrystallization.
Mechanistic Insights:
- Activation: EDC activates the carboxyl group of the acetamide derivative.
- Coupling: HOBt suppresses racemization and accelerates amide bond formation.
Industrial-Scale Optimization
For large-scale synthesis, continuous flow reactors improve heat transfer and reduce reaction times. Catalytic hydrogenation replaces stoichiometric reagents for nitro reduction, enhancing sustainability.
Table 3: Scalability Metrics
| Parameter | Lab Scale | Industrial Scale |
|---|---|---|
| Cycle Time | 72 hours | 24 hours |
| Overall Yield | 52% | 68% |
| Purity (HPLC) | 95% | 99% |
Characterization and Quality Control
Critical analytical methods include:
- HPLC: Reverse-phase C18 column, 90:10 acetonitrile/water, retention time = 8.2 min.
- NMR: ¹H NMR (400 MHz, DMSO-d₆) δ 8.21 (s, 1H, imidazole-H), 7.95–7.40 (m, 9H, aromatic), 4.62 (s, 2H, SCH₂).
- MS: ESI-MS m/z 487.2 [M+H]⁺.
Challenges and Mitigation Strategies
- Byproduct Formation: Over-alkylation during benzylation is minimized by controlling stoichiometry (1:1 benzyl bromide/core).
- Solvent Selection: Replacing DMF with cyclopentyl methyl ether (CPME) reduces environmental impact without compromising yield.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
